molecular formula C20H18BrN3O2 B11231078 2-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

2-bromo-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B11231078
M. Wt: 412.3 g/mol
InChI Key: LZVDQJGLZNXRMT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a pyridazinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Pyridazinyl Group: The pyridazinyl group can be introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and substituted alkenes.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyridazinyl group using a suitable coupling agent, such as a palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-bromo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-bromo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C20H18BrN3O2/c1-14-6-8-15(9-7-14)18-10-11-19(24-23-18)26-13-12-22-20(25)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

LZVDQJGLZNXRMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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